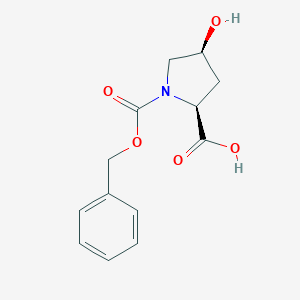

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

The compound is involved in a multi-enzymatic cascade reaction for the synthesis of trans-3-hydroxy-L-proline from L-arginine . .

Biochemical Pathways

Z-D-CIS-HYP-OH is involved in the biochemical pathway that synthesizes trans-3-hydroxy-L-proline from L-arginine . This pathway involves the enzymes L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase

Result of Action

It is known that the compound is involved in the synthesis of trans-3-hydroxy-L-proline from L-arginine

Actividad Biológica

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as Cbz-Hyp-OH, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 13504-85-3

- Molecular Formula : C13H15NO5

- Molecular Weight : 265.26 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its role as a proline analog. It has been shown to interact with various biological targets, including enzymes involved in protein synthesis and metabolic pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as prolyl hydroxylases, which are crucial for collagen synthesis and stability.

- Modulation of Cell Signaling : It can influence pathways related to cell growth and differentiation, particularly in cancer cells.

Biological Activity

The compound exhibits a range of biological activities that have been documented in various studies:

- Anticancer Properties :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the compound's efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, this compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by more than 50%, indicating its potential as an anti-inflammatory agent .

Aplicaciones Científicas De Investigación

Inhibition of Enzymatic Activity

One of the primary applications of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its potential as an inhibitor of specific enzymes. For example, studies have indicated that derivatives of this compound exhibit inhibitory effects on arginase, an enzyme implicated in various pathological conditions including liver fibrosis .

Anti-Fibrotic Properties

Research has demonstrated that this compound may possess anti-fibrotic properties. In vitro studies have shown that it can inhibit collagen synthesis in hepatic stellate cells, which are central to liver fibrosis development. The compound's structure allows for interactions with key proteins involved in fibrogenesis .

Case Study 1: Anti-Fibrotic Activity

A study published in MDPI investigated the effects of this compound on liver fibrosis models. The results indicated a significant reduction in collagen deposition and fibrogenic markers when treated with this compound compared to controls. The mechanism was linked to the modulation of signaling pathways associated with fibrosis .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an arginase inhibitor. The study found that this compound demonstrated IC50 values indicating effective inhibition of both human arginase isoforms (hARG-1 and hARG-2). This suggests potential therapeutic applications in conditions where arginase activity is detrimental .

| Activity Type | Compound | IC50 Value | Reference |

|---|---|---|---|

| Arginase Inhibition | (2R,4R)-1-Bz-HYP | 223 nM (hARG-1) | |

| Anti-Fibrotic Effect | (2R,4R)-1-Bz-HYP | Significant reduction in collagen |

Propiedades

IUPAC Name |

(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWLBEARZMAH-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.